molecular formula C13H22N4O2S B2715150 1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea CAS No. 1705186-97-5

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

Cat. No. B2715150
CAS RN: 1705186-97-5
M. Wt: 298.41
InChI Key: MOUDPQSWJTUFHZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as MTIP, is a small molecule that has been studied for its potential therapeutic applications in various diseases. MTIP has been found to have a unique mechanism of action, which makes it a promising candidate for drug development.

Scientific Research Applications

Acetylcholinesterase Inhibition

One application area involves the synthesis and biochemical evaluation of related compounds for their antiacetylcholinesterase activity. The study by Vidaluc et al. (1995) investigated flexible ureas with varying spacer lengths and substituents for their potential to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. The research indicates the importance of spacer length and substitution pattern for optimal inhibitory activity, suggesting that derivatives of the compound could potentially be tailored for enhanced enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Enzymatic Acylation in Green Chemistry

Another relevant study focuses on the enzymatic acylation of pharmacologically interesting nucleosides, demonstrating the use of green chemistry principles in the synthesis of nucleoside derivatives. The research by Simeó et al. (2009) highlights the use of 2-methyltetrahydrofuran (MeTHF) as a greener alternative to traditional solvents, with implications for the synthesis of compounds related to "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in more environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).

Steric Effects in Organic Synthesis

Research by Hassel and Seebach (1978) on the metalation and cleavage of highly hindered ureas provides insights into the steric effects influencing the reactivity and stability of urea derivatives. This study offers a foundational understanding of how steric hindrance can be leveraged in the design and synthesis of novel compounds with potential applications in medicinal chemistry and organic synthesis (Hassel & Seebach, 1978).

Anticancer Activity

The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents by Feng et al. (2020) showcases the potential for related compounds to serve as potent inhibitors of cancer cell proliferation. This study emphasizes the role of diaryl ureas in medicinal chemistry as promising candidates for cancer therapy, indicating a possible application avenue for derivatives of "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in oncology (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Mechanism of Action

: Zhan, Z., Ma, H., Cui, X., Jiang, P., Pu, J., Zhang, Y., & Huang, G. (2019). Selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5025–5030. DOI: 10.1039/C9OB00531E

properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDPQSWJTUFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

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